Thevetin A

Catalog No.
S588113
CAS No.
37933-66-7
M.F
C42H64O19
M. Wt
872.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thevetin A

CAS Number

37933-66-7

Product Name

Thevetin A

IUPAC Name

(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

Molecular Formula

C42H64O19

Molecular Weight

872.9 g/mol

InChI

InChI=1S/C42H64O19/c1-18-35(61-38-33(51)31(49)29(47)26(60-38)16-56-37-32(50)30(48)28(46)25(14-43)59-37)36(54-3)34(52)39(57-18)58-21-6-10-41(17-44)20(13-21)4-5-24-23(41)7-9-40(2)22(8-11-42(24,40)53)19-12-27(45)55-15-19/h12,17-18,20-26,28-39,43,46-53H,4-11,13-16H2,1-3H3/t18-,20+,21-,22+,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40+,41+,42-/m0/s1

InChI Key

WPNLWBRKPZXVGD-QMFRUYISSA-N

SMILES

Array

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O

The exact mass of the compound Thevetin A is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cardanolides and derivatives [ST0112]. However, this does not mean our product can be used or applied in the same or a similar way.

Thevetin A (CAS: 37933-66-7) is a highly potent cardenolide trioside isolated primarily from the seeds of Thevetia peruviana (yellow oleander)[1]. Structurally, it consists of the aglycone cannogenin linked to a trisaccharide chain composed of one L-thevetose and two D-glucose units [2]. In pharmacological and toxicological research, it serves as a high-affinity inhibitor of the Na+/K+-ATPase pump [3]. Its precise structural configuration makes it a critical reference standard for forensic toxicology, distinguishing Thevetia poisoning from Nerium oleander exposure, and a valuable precursor for structure-activity relationship (SAR) studies evaluating glycosylation impacts on cytotoxicity [1].

Substituting Thevetin A with its co-extracted analog Thevetin B or the monoside neriifolin fundamentally alters experimental outcomes [1]. Thevetin B possesses a digitoxigenin aglycone with a methyl group at C-19, whereas Thevetin A features a cannogenin aglycone with an aldehyde group at C-19 [2]. This 14 Da mass difference significantly shifts the molecule's binding kinetics and alters its LC-MS/MS fragmentation pattern, making them non-interchangeable for analytical calibration [1]. Furthermore, substituting a trioside like Thevetin A with a monoside (e.g., neriifolin) drastically increases lipophilicity and membrane permeability, leading to entirely different cytotoxicity profiles and bioavailability metrics in cellular assays [3].

Aglycone Mass Differentiation for Analytical Calibration

In high-resolution Q-TOF MS/MS profiling, Thevetin A and Thevetin B exhibit distinct mass fragmentation patterns due to their aglycone structures [1]. Thevetin A contains a cannogenin aglycone (C-19 aldehyde), while Thevetin B contains digitoxigenin (C-19 methyl) [2]. This functional group substitution results in a precise 14 Da mass difference, which is critical for resolving co-eluting peaks in HPLC-MS analysis [1].

Evidence DimensionMolecular mass and C-19 functional group
Target Compound DataThevetin A: Cannogenin aglycone (aldehyde), [M+Na]+ = 895.4 m/z
Comparator Or BaselineThevetin B: Digitoxigenin aglycone (methyl), [M+Na]+ = 881.4 m/z
Quantified Difference14 Da mass difference due to aldehyde vs. methyl substitution
ConditionsHigh-Resolution Q-TOF MS/MS and HPLC-MS profiling

Essential for forensic and analytical laboratories requiring exact mass calibration to differentiate closely related cardenolides in complex plant extracts.

Impact of Trioside Structure on Cytotoxicity and Lipophilicity

The length of the sugar moiety at the C-3 position heavily dictates the lipophilicity and cytotoxic potency of cardiac glycosides [1]. Thevetin A, a trioside containing one L-thevetose and two D-glucose units, exhibits higher hydrophilicity and a more controlled, slower-acting cytotoxicity profile compared to monoglycosides like neriifolin or peruvoside [2]. In human cancer cell lines, monoglycosides consistently demonstrate lower IC50 values (higher potency) due to rapid membrane permeation, making Thevetin A the necessary baseline for evaluating the steric hindrance and solubility impacts of triglycosylation [1].

Evidence DimensionCytotoxic potency and membrane permeability
Target Compound DataThevetin A (Trioside): Higher hydrophilicity, slower cellular uptake
Comparator Or BaselineNeriifolin (Monoside): High lipophilicity, rapid cellular uptake, higher cytotoxic potency
Quantified DifferenceTriosides exhibit significantly attenuated cytotoxicity and higher aqueous solubility compared to highly lipophilic monosides
ConditionsIn vitro cytotoxicity and SAR assays on human cancer cell lines

Crucial for researchers designing SAR studies who need a specific trioside baseline to compare against highly potent, lipophilic monoside analogs.

Na+/K+-ATPase Alpha-Subunit Inhibition

Thevetin A functions as a potent inhibitor of the Na+/K+-ATPase pump, a mechanism shared with classical cardenolides like ouabain [1]. Cardenolides from Thevetia peruviana demonstrate competitive sub-micromolar to low-micromolar IC50 inhibition of the sodium pump, leading to intracellular sodium accumulation and subsequent apoptosis in cancer models (e.g., MGC-803 cells showing IC50 values in the range of 0.02–0.53 μM for related derivatives) [1]. Thevetin A's specific cannogenin core provides a unique binding kinetic profile compared to ouabain's highly hydroxylated structure [1].

Evidence DimensionNa+/K+-ATPase pump inhibition and apoptosis induction
Target Compound DataThevetin A and derivatives: Sub-micromolar to low-micromolar IC50
Comparator Or BaselineOuabain: Standard baseline inhibitor
Quantified DifferenceComparable mechanism of action with distinct binding kinetics due to the cannogenin aglycone vs. ouabagenin
ConditionsEnzymatic assays and in vitro apoptosis models (e.g., MGC-803 cells)

Validates Thevetin A as a specialized pharmacological tool for investigating sodium pump-mediated apoptotic pathways in oncology and cardiology.

Definitive Marker for Thevetia vs. Nerium Poisoning

In forensic toxicology, distinguishing between poisoning from yellow oleander (Thevetia peruviana) and common oleander (Nerium oleander) is critical [1]. While both plants contain highly toxic cardiac glycosides, their profiles are distinct. Thevetin A is exclusively found in Thevetia species, whereas oleandrin is the primary toxic marker for Nerium [1]. The detection of Thevetin A via LC-MS/MS provides definitive confirmation of Thevetia ingestion, preventing misidentification in clinical and forensic investigations[2].

Evidence DimensionSpecies-specific toxicological marker presence
Target Compound DataThevetin A: Present exclusively in Thevetia species
Comparator Or BaselineOleandrin: Present exclusively in Nerium species
Quantified Difference100% specificity for differentiating yellow oleander from common oleander poisoning
ConditionsForensic LC-MS/MS analysis of biological fluids or plant extracts

Essential for forensic and clinical toxicology labs procuring analytical standards to definitively identify the exact botanical source of cardiac glycoside poisoning.

Forensic Toxicology and Analytical Chemistry

Procured as a certified reference material for LC-MS/MS and HPTLC workflows to definitively identify Thevetia peruviana (yellow oleander) poisoning. Its unique mass fragmentation allows forensic chemists to differentiate it from Nerium oleander (oleandrin) or Digitalis (digoxin) toxicity in biological samples[1].

Structure-Activity Relationship (SAR) Studies in Oncology

Utilized as a critical trioside baseline in SAR studies evaluating the impact of glycosylation on cytotoxicity. Researchers compare Thevetin A against monoglycosides (like neriifolin) to determine how the bulky trisaccharide chain affects membrane permeability and Na+/K+-ATPase binding affinity[2].

Na+/K+-ATPase Inhibitor Screening

Applied in pharmacological research as a specific tool compound to study the alpha-subunit of the sodium-potassium pump. It is used to investigate downstream calcium-dependent apoptotic pathways and compare binding kinetics against classical inhibitors like ouabain [2].

Botanical Extract Standardization

Procured by nutraceutical and agricultural testing laboratories to quantify toxic cardenolide limits in plant extracts. Accurate quantification of Thevetin A is necessary to ensure regulatory compliance and safety in products derived from Apocynaceae species [1].

XLogP3

-3

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

9

Exact Mass

872.40417981 Da

Monoisotopic Mass

872.40417981 Da

Heavy Atom Count

61

UNII

788WS2ZR7A

Other CAS

37933-66-7

Wikipedia

Thevetin A

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cardanolides and derivatives [ST0112]

Dates

Last modified: 04-14-2024

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